Elucidation and Confirmation of the Structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
Elucidation and Confirmation of the Structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for a range of biologically active molecules, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as tofacitinib and ruxolitinib.[1][2] These drugs are pivotal in the treatment of autoimmune diseases and certain cancers. The compound's fused pyrrole and pyrimidine ring system, substituted with a reactive chlorine atom, provides a versatile scaffold for chemical modifications.[3] This guide provides an in-depth overview of the elucidation and confirmation of its chemical structure, detailing the analytical techniques and experimental protocols employed.
Structural Elucidation
The definitive structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Figure 1) has been established through a combination of spectroscopic and crystallographic methods.
Figure 1: Chemical Structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: 2D structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Spectroscopic Data
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the connectivity and chemical environment of the atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.16 | br s | 1H | N7-H |
| 8.59 | s | 1H | C2-H |
| 7.70 | d | 1H | C6-H |
| 6.60 | d | 1H | C5-H |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from patent literature.
The broad singlet at 12.16 ppm is characteristic of the pyrrole N-H proton. The singlet at 8.59 ppm corresponds to the proton on the pyrimidine ring, while the two doublets at 7.70 and 6.60 ppm are indicative of the two protons on the pyrrole ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its elemental composition.
Table 2: Mass Spectrometry Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| m/z | Relative Intensity | Assignment |
| 153 | High | [M]⁺ (Molecular ion with ³⁵Cl) |
| 155 | Moderate | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
| 118 | High | [M-Cl]⁺ |
Data from PubChem, indicating the most prominent peaks.[3]
The presence of the molecular ion peak at m/z 153 and the isotopic peak at m/z 155 in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom. The major fragment at m/z 118 corresponds to the loss of the chlorine atom.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule by determining the precise spatial arrangement of its atoms. The crystal structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899664.[3] This data provides accurate bond lengths and angles, confirming the planar, bicyclic nature of the molecule.
Table 3: Selected Crystallographic Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CCDC 899664)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.34 |
| b (Å) | 11.21 |
| c (Å) | 7.32 |
| α (°) | 90 |
| β (°) | 109.8 |
| γ (°) | 90 |
(Note: Specific bond lengths and angles can be obtained by accessing the full crystallographic information file from the CCDC.)
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Several synthetic routes to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported. A common method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Experimental Procedure:
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Starting Material: 7H-pyrrolo[2,3-d]pyrimidin-4-one.
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Reagents: Phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA).
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Solvent: Acetonitrile.
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Procedure: To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one in acetonitrile, add phosphorus oxychloride and N,N-diisopropylethylamine. The reaction mixture is heated at reflux for a specified period. After completion of the reaction, the mixture is cooled and quenched with ice water. The pH is adjusted to be alkaline, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The crude product can be purified by recrystallization or column chromatography.
Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the analysis and purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Table 4: Example of an HPLC-MS Protocol
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Signaling Pathway and Experimental Workflow
Role in JAK-STAT Signaling Pathway
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a precursor to JAK inhibitors. These inhibitors function by blocking the activity of Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.
Caption: JAK-STAT signaling pathway and the inhibitory action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow for Structure Elucidation
The confirmation of the structure of a synthesized batch of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine follows a logical workflow, integrating various analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Conclusion
The structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unequivocally confirmed through a synergistic application of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. This robust characterization is essential for its application as a high-quality intermediate in the synthesis of pharmaceuticals. The detailed understanding of its structure and reactivity continues to facilitate the development of novel therapeutics, particularly in the realm of kinase inhibition.
